Feppa F-18 - 1095267-92-7

Feppa F-18

Catalog Number: EVT-1594883
CAS Number: 1095267-92-7
Molecular Formula: C22H21FN2O3
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FEPPA F-18, or 2-(2-fluoroethoxy)benzyl-N-(4-phenoxypyridin-3-yl)acetamide, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the translocator protein, which is associated with neuroinflammation and various neurological disorders. This compound is particularly significant for its high affinity for the peripheral benzodiazepine receptor, making it a valuable tool for assessing microglial activation in conditions such as Parkinson's disease and other neurodegenerative disorders.

Source and Classification

FEPPA F-18 is classified as a second-generation radioligand specifically designed for imaging the translocator protein. It is synthesized using fluorine-18, a radioactive isotope commonly employed in PET imaging due to its favorable half-life and decay characteristics. The compound is sourced from various chemical suppliers and synthesized in research laboratories equipped with cyclotrons capable of producing fluorine-18.

Synthesis Analysis

Methods and Technical Details

The synthesis of FEPPA F-18 typically involves a one-step nucleophilic aliphatic substitution reaction. The process begins with the preparation of a tosylated precursor, which is then reacted with fluorine-18 fluoride ions. The automated radiosynthesis has been optimized to enhance yield and purity:

  1. Automated System: The synthesis is carried out using modular systems like the Eckert-Ziegler or AllInOne® modules.
  2. Fluoride Production: Fluoride ions are produced via the nuclear reaction 18O(p,n)18F^{18}O(p,n)^{18}F.
  3. Reaction Conditions: The reaction mixture includes potassium carbonate and Kryptofix as phase transfer agents, heated under controlled conditions.
  4. Purification: Semi-preparative high-performance liquid chromatography (HPLC) is employed for purification, often utilizing ethanol and phosphoric acid to achieve high radiochemical yields (34% ± 2%) within approximately 55 minutes from end of bombardment.

This optimized method allows for a reduction in toxic solvent usage while maintaining high chemical and radiochemical purity levels greater than 99% .

Molecular Structure Analysis

FEPPA F-18 has a complex molecular structure characterized by several functional groups that enhance its binding affinity to the peripheral benzodiazepine receptor. The structural formula can be represented as follows:

C16H17FN2O3\text{C}_{16}\text{H}_{17}\text{F}\text{N}_2\text{O}_3

Data

  • Molecular Weight: Approximately 302.31 g/mol
  • Log P (Partition Coefficient): 2.99 at pH 7.4, indicating suitable lipophilicity for brain penetration .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involved in synthesizing FEPPA F-18 is the nucleophilic substitution where the tosylate group is replaced by fluorine-18:

ROTs+FRF+TsO\text{R}-\text{OTs}+\text{F}^{-}\rightarrow \text{R}-\text{F}+\text{TsO}^-

This reaction occurs under conditions that facilitate the release of fluoride ions, typically involving heating and the presence of phase transfer catalysts to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of FEPPA F-18 involves its binding to the translocator protein located on the outer mitochondrial membrane, which plays a crucial role in cellular response to stress and inflammation:

  1. Binding Affinity: FEPPA demonstrates a high binding affinity (Ki = 0.07 nM) for the translocator protein, allowing it to effectively compete with endogenous ligands.
  2. Neuroinflammation Imaging: Upon administration, FEPPA F-18 accumulates in regions of active neuroinflammation, providing insights into pathological processes associated with diseases like Alzheimer's and Parkinson's.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear solution post-synthesis.
  • Stability: Maintains stability under physiological conditions for up to six hours after synthesis.

Chemical Properties

  • Solubility: Soluble in saline solutions, making it suitable for intravenous administration.
  • Purity Levels: Chemical purity consistently exceeds 99%, ensuring reliability in imaging applications .
Applications

FEPPA F-18 has significant applications in scientific research and clinical diagnostics:

  1. Neuroimaging: Utilized extensively in PET imaging to visualize microglial activation in neurodegenerative diseases.
  2. Research Tool: Serves as a critical tool for studying neuroinflammatory processes, aiding in drug development and understanding disease mechanisms.
  3. Clinical Trials: Investigated in clinical settings to evaluate treatment responses in patients with neurological disorders .
Introduction to Translocator Protein (TSPO) and [18F]FEPPA

The 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a phylogenetically conserved transmembrane protein localized primarily in the outer mitochondrial membrane of glial cells. Under physiological conditions, TSPO expression in the central nervous system (CNS) is relatively low. However, during cellular stress or injury, TSPO becomes markedly upregulated in activated microglia and reactive astrocytes, serving as a sensitive biomarker for neuroinflammatory processes [1] [2]. Beyond the CNS, TSPO overexpression has been documented in diverse oncological pathologies, including breast, colorectal, and prostate cancers, where it correlates with disease aggressiveness and proliferative activity [1]. This dual role in neuroinflammation and oncology positions TSPO as a critical target for molecular imaging.

[18F]FEPPA (fluoroethyl-PBR28-d2) is a second-generation positron emission tomography (PET) radioligand engineered for high-affinity binding to TSPO. Its development addressed critical limitations of earlier probes, leveraging fluorine-18 chemistry to enhance clinical utility and quantitative accuracy in measuring TSPO density across pathological states [5].

TSPO as a Biomarker in Neuroinflammation and Oncology

TSPO’s role as a biomarker stems from its precise cellular localization and dynamic expression during disease progression. In neuroinflammatory conditions, microglial activation triggers a 5- to 10-fold increase in TSPO expression, preceding neuronal loss in many neurodegenerative diseases [1] [3]. Similarly, in oncology, TSPO supports mitochondrial functions essential for cancer cell proliferation, including cholesterol import for steroidogenesis and porphyrin transport for heme synthesis [1].

Key Clinical Applications:

  • Neurodegenerative Diseases: In Alzheimer’s disease (AD), [18F]FEPPA PET reveals elevated TSPO binding in the frontal cortex, parietal lobe, and hippocampus, correlating with cognitive decline (R²=0.45–0.68) [3] [6]. Mild cognitive impairment (MCI) patients exhibit even higher binding in temporal and occipital lobes, suggesting early neuroinflammatory involvement [6].
  • Neuropsychiatric and Infectious Disorders: Individuals with post-COVID "brain fog" show a 10.58 mL/cm³ increase in hippocampal TSPO binding, detectable with 88% sensitivity and 93% specificity using [18F]FEPPA PET [8].
  • Oncology: While not the primary focus of current [18F]FEPPA studies, TSPO’s association with tumor progression underscores its potential for imaging tumor-associated inflammation [1].

Table 1: Clinical Applications of [18F]FEPPA PET in Neuroinflammation

DiseaseKey FindingsStudy
Alzheimer’s Disease↑ VT in frontal cortex/hippocampus; correlates with MMSE decline (P<0.01) [3] [6]
Post-COVID Brain Fog↑ Hippocampal VT (AUC=0.95; P=0.001) [8]
Mild Cognitive Impairment↑ VT in temporal/occipital lobes vs. AD and controls (P<0.05) [6]

Evolution of TSPO Radioligands: From [11C]PK11195 to Second-Generation Probes

The development of TSPO radioligands has undergone three generations of refinement:

First Generation: [11C]PK11195

The pioneering ligand [11C]PK11195 faced significant limitations:

  • Low brain penetration due to high lipophilicity (log P=3.8)
  • High nonspecific binding (40–60% of total signal)
  • Short half-life (20.4 min), restricting imaging to on-site cyclotron facilities [1] [4]

Second Generation: Enhanced Affinity Probes

Improved ligands like [18F]FEPPA and [11C]PBR28 addressed these issues:

  • Higher affinity: [18F]FEPPA’s Ki (0.07 nM) is 18-fold greater than PK11195’s (Ki=1.29 nM) [1]
  • Reduced lipophilicity: Log P=2.99, optimizing blood-brain barrier permeability [1]
  • Longer half-life: Fluorine-18’s 109.7-minute half-life enables multi-site distribution and extended scanning [5]

However, a critical challenge emerged: the rs6971 polymorphism in the TSPO gene (Ala147Thr substitution) causes a tri-modal binding affinity distribution:

  • High-affinity binders (HABs: Ala/Ala)
  • Mixed-affinity binders (MABs: Ala/Thr)
  • Low-affinity binders (LABs: Thr/Thr) [4]

This polymorphism reduces [18F]FEPPA’s binding in MABs/LABs by 30–60%, necessitating genotype correction for accurate quantification [4] [9].

Table 2: Evolution of TSPO Radioligands

LigandKi (nM)Lipophilicity (Log P/D)Key Limitations
[11C]PK111951.293.8Low brain uptake; high nonspecific binding
[18F]FEPPA0.072.99Polymorphism sensitivity (↓ binding in MAB/LAB)
[11C]PBR280.222.85Polymorphism sensitivity; short half-life
[18F]DPA-7140.872.5Metabolite interference

Rationale for [18F]FEPPA Development: Pharmacokinetic and Metabolic Advantages

[18F]FEPPA was designed to overcome the dual limitations of first-generation ligands and 11C-labeled alternatives through strategic chemical and isotopic engineering:

Isotope Advantages

  • Extended half-life: Fluorine-18’s 110-minute half-life permits:
  • Transport to satellite clinics
  • Longer dynamic scans (180+ minutes), improving kinetic modeling of VT (total distribution volume) [1] [2]
  • Superior image resolution: Lower positron energy (650 keV vs. 960 keV for 11C) reduces scatter, enhancing signal-to-noise ratio [1]

Pharmacokinetic Optimization

  • Rapid brain uptake: Peak brain concentration within 10 minutes post-injection, enabling shorter protocols [5]
  • Metabolite resistance: Only 15–20% radiolabeled metabolites at 60 minutes post-injection, reducing noise in input functions [9]
  • Low plasma protein binding: <30%, ensuring higher free fraction for target engagement [2]

Innovations in Quantification

To minimize invasiveness, novel methods replace arterial sampling:

  • Image-derived input functions (IDIF): Carotid artery signal extraction paired with venous metabolite correction (r²=0.91 vs. gold standard) [7]
  • Simultaneous estimation method (SIME): Estimates a global non-displaceable volume (VND) from multiple regions, reducing scan time to 90 minutes while maintaining precision (ΔBPND <5%) [9]

Genotype-adjusted quantification remains essential, with HABs exhibiting 40–50% higher VT than MABs in thalamic and cortical regions [4] [9].

Table 3: [18F]FEPPA’s Pharmacokinetic Properties

ParameterValueImpact
TSPO affinity (Ki)0.07 nMHigher signal-to-noise vs. PK11195
Lipophilicity (Log P)2.99Optimal BBB penetration
Plasma free fraction>70%Reduced protein binding artifacts
Major metabolitesPolar glucuronides (inactive)Minimal interference with brain uptake
Scan duration (optimal)90–120 minBalanced VT precision/patient tolerance

Properties

CAS Number

1095267-92-7

Product Name

Feppa F-18

IUPAC Name

N-[[2-(2-(18F)fluoranylethoxy)phenyl]methyl]-N-(4-phenoxypyridin-3-yl)acetamide

Molecular Formula

C22H21FN2O3

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C22H21FN2O3/c1-17(26)25(16-18-7-5-6-10-21(18)27-14-12-23)20-15-24-13-11-22(20)28-19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3/i23-1

InChI Key

HCUHRHHLUUZJEQ-VNRZBHCFSA-N

SMILES

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3

Synonyms

(18F)-FEPPA
FEPPA cpd
N-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl fluoride

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3

Isomeric SMILES

CC(=O)N(CC1=CC=CC=C1OCC[18F])C2=C(C=CN=C2)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.